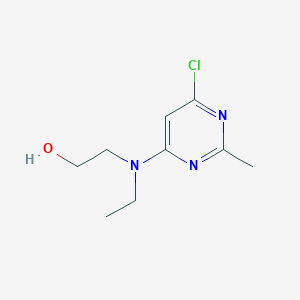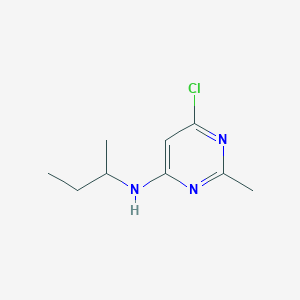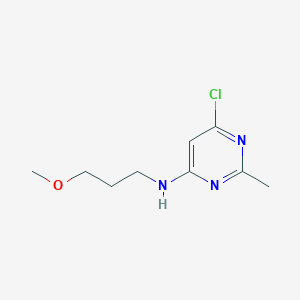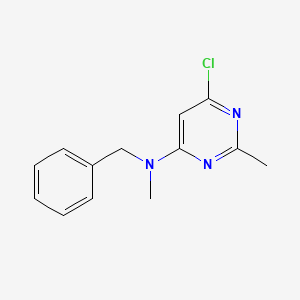![molecular formula C10H13ClN2O3 B1467593 N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine CAS No. 1353505-03-9](/img/structure/B1467593.png)
N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine
説明
N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine, abbreviated as CNPEDMA, is an organic compound that has been studied extensively for its various applications in scientific research. CNPEDMA is a derivative of dimethylamine, and it is a quaternary ammonium salt that is usually found in anhydrous form. It is a colorless and odorless solid that is soluble in water, alcohol, and other organic solvents. CNPEDMA has a wide range of applications in the fields of pharmaceuticals, biochemistry, and chemical engineering, and it can be used to synthesize a variety of compounds.
科学的研究の応用
CNPEDMA has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of various organic compounds, such as amines and amides. CNPEDMA can also be used as a catalyst for the synthesis of polymers, and it is also used as a reagent in the synthesis of pharmaceuticals. In addition, CNPEDMA is used in the synthesis of monomers, such as styrene, ethylene, and propylene, and it is also used as a catalyst in the production of polyethylene.
作用機序
CNPEDMA can act as a catalyst in the synthesis of various organic compounds. It is believed that CNPEDMA acts as an acid-base catalyst, and it can catalyze the reaction of various organic compounds by protonating the reactants and increasing the rate of reaction. CNPEDMA can also act as a Lewis acid, and it can form complexes with various organic compounds.
Biochemical and Physiological Effects
CNPEDMA is a quaternary ammonium salt, and it has been shown to have a variety of biochemical and physiological effects. CNPEDMA has been shown to have antimicrobial activity, and it can inhibit the growth of certain bacteria and fungi. In addition, CNPEDMA has also been shown to have antifungal activity, and it can inhibit the growth of certain fungi. CNPEDMA has also been shown to have anti-inflammatory properties, and it can reduce the inflammation caused by certain diseases.
実験室実験の利点と制限
CNPEDMA has a number of advantages and limitations for lab experiments. One of the main advantages of CNPEDMA is that it is a relatively inexpensive reagent, and it is also relatively easy to obtain. Furthermore, CNPEDMA is a relatively stable compound, and it can be stored for long periods of time without significant degradation. However, CNPEDMA is a relatively strong base, and it can react with certain compounds to form unwanted by-products.
将来の方向性
There are a number of potential future directions for the use of CNPEDMA in scientific research. One potential direction is the use of CNPEDMA as a catalyst in the synthesis of polymers. CNPEDMA could also be used in the synthesis of pharmaceuticals, and it could be used as a reagent in the synthesis of monomers. In addition, CNPEDMA could also be used as a catalyst in the production of polyethylene, and it could also be used to synthesize a variety of organic compounds. Finally, CNPEDMA could also be used in the synthesis of quaternary ammonium salts, and it could be used in the synthesis of other organic compounds.
特性
IUPAC Name |
2-(2-chloro-6-nitrophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-12(2)6-7-16-10-8(11)4-3-5-9(10)13(14)15/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGASHHCZEXWKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



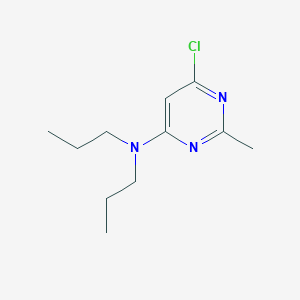

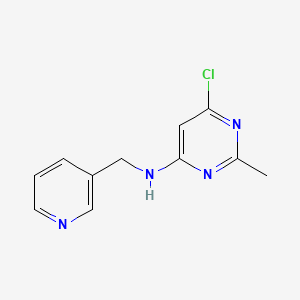
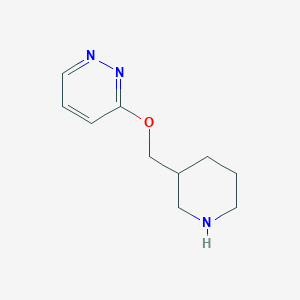
amine](/img/structure/B1467521.png)

